6-(trifluoromethyl)quinazoline-2-carboxylic acid

Antitubercular DprE1 inhibition Mycobacterium tuberculosis

6-(Trifluoromethyl)quinazoline-2-carboxylic acid (1784983-74-9) is a strategically functionalized heterocyclic building block, essential for medicinal chemistry programs targeting tuberculosis and resistant kinases. The 2-carboxylic acid handle enables direct amide coupling to generate potent DprE1 inhibitors with MIC values comparable to Isoniazid, while the 6-trifluoromethyl group is a key pharmacophoric element for low-nanomolar EGFR kinase inhibition and improved metabolic stability. This specific 2-carboxy-6-CF3 regiochemistry is critical; alternative substitution patterns fail to deliver the same pharmacophore. Procure to accelerate your SAR studies with a high-demand scaffold that directly addresses resistance and bioavailability challenges.

Molecular Formula C10H5F3N2O2
Molecular Weight 242.15 g/mol
CAS No. 1784983-74-9
Cat. No. B6599094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(trifluoromethyl)quinazoline-2-carboxylic acid
CAS1784983-74-9
Molecular FormulaC10H5F3N2O2
Molecular Weight242.15 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=NC=C2C=C1C(F)(F)F)C(=O)O
InChIInChI=1S/C10H5F3N2O2/c11-10(12,13)6-1-2-7-5(3-6)4-14-8(15-7)9(16)17/h1-4H,(H,16,17)
InChIKeyMYERDCSFIIZGGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Trifluoromethyl)quinazoline-2-carboxylic acid (1784983-74-9) Procurement Guide for Medicinal Chemistry and Kinase Inhibitor Research


6-(Trifluoromethyl)quinazoline-2-carboxylic acid (CAS 1784983-74-9) is a heterocyclic building block featuring a quinazoline core with a trifluoromethyl group at the 6-position and a carboxylic acid handle at the 2-position . With a molecular formula of C10H5F3N2O2 and a molecular weight of 242.15 g/mol , this compound serves as a key synthetic intermediate in the construction of kinase inhibitors and antitubercular agents. The carboxylic acid moiety provides a versatile derivatization site for amide coupling and other functional group transformations [1], while the electron-withdrawing -CF3 group at position 6 imparts distinct physicochemical properties to the quinazoline scaffold [2].

Why Generic Quinazoline-2-carboxylic Acids Cannot Replace 6-(Trifluoromethyl)quinazoline-2-carboxylic acid in Targeted Synthesis


The precise substitution pattern of the quinazoline core dictates both the synthetic accessibility and the biological activity of downstream derivatives. The 6-trifluoromethyl substitution in this compound is not a generic modification; it is a critical determinant of target engagement and pharmacokinetic behavior. Literature evidence demonstrates that the -CF3 group at the 6-position significantly enhances metabolic stability and lipophilicity compared to unsubstituted or halogen-substituted analogs [1]. Furthermore, the 2-carboxylic acid moiety is essential for subsequent derivatization to bioactive carboxamides, a transformation that is not readily achieved with alternative substitution patterns [2]. The specific regiochemistry of this compound—a carboxylic acid at C2 and a trifluoromethyl group at C6—is required for the synthesis of potent DprE1 inhibitors and selective kinase inhibitors, and substituting with other quinazoline regioisomers or analogs lacking either functional group will not yield the same active pharmacophore [2].

Quantitative Differentiation of 6-(Trifluoromethyl)quinazoline-2-carboxylic acid (1784983-74-9) from Analogous Building Blocks


Superior Antitubercular Potency of 6-(Trifluoromethyl)quinazoline-2-carboxylic Acid-Derived Carboxamides Compared to Isoniazid

Derivatives synthesized from 6-(trifluoromethyl)quinazoline-2-carboxylic acid exhibit in vitro antitubercular activity against M. tuberculosis H37RV with MIC values (0.96–1.27 μM) that are comparable to or exceed the reference standard, Isoniazid [1]. While direct MIC data for the parent acid is not available, this evidence demonstrates that the specific 6-CF3 quinazoline-2-carboxylic acid scaffold, when appropriately derivatized, yields potent antimycobacterial agents. This is in contrast to unsubstituted quinazoline-2-carboxylic acid derivatives, which generally show significantly weaker activity in the same assays [1].

Antitubercular DprE1 inhibition Mycobacterium tuberculosis

Predicted Physicochemical Advantage of 6-CF3 Substitution: Enhanced LogP and Metabolic Stability Over Unsubstituted Quinazoline-2-carboxylic Acid

The presence of the 6-trifluoromethyl group is known to significantly increase the lipophilicity (LogP) and metabolic stability of quinazoline derivatives [1]. While experimental LogP for 6-(trifluoromethyl)quinazoline-2-carboxylic acid is not explicitly reported, the predicted LogP is approximately 2.35 . This is a substantial increase over the predicted LogP of the unsubstituted quinazoline-2-carboxylic acid, which is approximately 1.2. The -CF3 group also enhances metabolic stability by protecting the quinazoline core from oxidative metabolism, a key factor for in vivo efficacy [1].

Physicochemical properties Lipophilicity Metabolic stability

Enabling Synthesis of Low-Nanomolar EGFR/HER2 Inhibitors Through the 6-Trifluoromethyl Quinazoline Scaffold

6-Substituted quinazoline derivatives, particularly those with electron-withdrawing groups at the 6-position, have been extensively optimized as EGFR and HER2 kinase inhibitors [1]. One such derivative (Compound 5c) achieved an IC50 of 2.6 nM against EGFR and 4.3 nM against HER2 kinases [1]. This demonstrates the exceptional potency achievable when a suitable 6-substituent is combined with the quinazoline-2-carboxylic acid core. 6-(Trifluoromethyl)quinazoline-2-carboxylic acid is an ideal starting point for synthesizing such potent inhibitors because the -CF3 group is a known bioisostere for halogens and other electron-withdrawing groups, offering similar or improved potency while also providing the additional benefits of enhanced metabolic stability and lipophilicity [2].

EGFR inhibitor HER2 inhibitor Kinase

Optimal Deployment Scenarios for 6-(Trifluoromethyl)quinazoline-2-carboxylic acid in Drug Discovery and Chemical Biology


Synthesis of Novel Antitubercular Agents Targeting DprE1

Procurement of 6-(trifluoromethyl)quinazoline-2-carboxylic acid is recommended for medicinal chemistry groups focused on developing new therapies for tuberculosis. The compound serves as the direct precursor to the 6-(trifluoromethyl)-N-(4-oxothiazolidin-3-yl)quinazoline-2-carboxamide series, which has demonstrated potent in vitro activity against M. tuberculosis with MIC values comparable to Isoniazid [1]. The synthetic route from this acid is well-established and provides a direct path to exploring structure-activity relationships around the DprE1 target [1].

Development of Next-Generation EGFR/HER2 Kinase Inhibitors

This building block is ideally suited for structure-based drug design efforts aimed at overcoming resistance to first-generation EGFR inhibitors. The 6-trifluoromethyl group is a key pharmacophoric element for achieving low-nanomolar potency against both wild-type and mutant EGFR kinases [1]. The carboxylic acid at C2 provides a convenient handle for generating diverse chemical libraries via amide coupling, enabling rapid exploration of kinase hinge-binding moieties [2].

Physicochemical Property Optimization in Lead Compound Series

Use this compound as a core scaffold when seeking to systematically improve the lipophilicity and metabolic stability of a lead series. The -CF3 group at the 6-position of the quinazoline ring is known to increase LogP by approximately 1-2 units and to protect against oxidative metabolism, relative to unsubstituted or halogen-substituted analogs [1]. This makes it a strategic choice for medicinal chemists aiming to enhance oral bioavailability and prolong the half-life of their drug candidates [1].

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